molecular formula C9H8O3 B3425224 5-(oxiran-2-yl)-2H-1,3-benzodioxole CAS No. 40288-67-3

5-(oxiran-2-yl)-2H-1,3-benzodioxole

Cat. No.: B3425224
CAS No.: 40288-67-3
M. Wt: 164.16 g/mol
InChI Key: VFUBLPWVRYNYHB-UHFFFAOYSA-N
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Description

5-(oxiran-2-yl)-2H-1,3-benzodioxole is a chemical compound that features an oxirane ring attached to a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(oxiran-2-yl)-2H-1,3-benzodioxole typically involves the formation of the oxirane ring followed by its attachment to the benzodioxole structure. One common method is the reaction of a benzodioxole derivative with an epoxide precursor under basic conditions. For example, the reaction of 1,3-benzodioxole with epichlorohydrin in the presence of a base such as sodium hydroxide can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale epoxidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(oxiran-2-yl)-2H-1,3-benzodioxole undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed

    Diols: Formed through oxidation of the oxirane ring.

    Alcohols: Resulting from the reduction of the oxirane ring.

    Substituted Benzodioxoles: Produced via nucleophilic substitution reactions.

Scientific Research Applications

5-(oxiran-2-yl)-2H-1,3-benzodioxole has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Material Science: Utilized in the development of novel polymers and materials with unique properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Oxiranecarbonitriles: Compounds with both oxirane and cyano groups, used in organic synthesis.

    Benzofuran Derivatives: Compounds with a benzofuran ring, known for their antimicrobial and anticancer activities.

    Epoxides: A broad class of compounds containing an oxirane ring, widely used in organic synthesis.

Uniqueness

5-(oxiran-2-yl)-2H-1,3-benzodioxole is unique due to the combination of the oxirane ring and the benzodioxole moiety, which imparts distinct reactivity and potential biological activity. Its structure allows for diverse chemical transformations and applications in various fields of research.

Properties

IUPAC Name

5-(oxiran-2-yl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-2-7-8(12-5-11-7)3-6(1)9-4-10-9/h1-3,9H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUBLPWVRYNYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501303822
Record name 5-(2-Oxiranyl)-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40288-67-3
Record name 5-(2-Oxiranyl)-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40288-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Oxiranyl)-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cooled suspension of potassium tert-butoxide (0.82 g) in tetrahydrofuran (6.6 ml) was added trimethylsulfonium iodide (98% purity; 1.5 g) in dimethyl sulfoxide (6.6 ml). After the addition was complete, piperonal (1.0 g) in tetrahydrofuran (3.3 ml) was added dropwise to the mixture while the internal temperature was maintained below 5° C. After stirring at ambient temperature for 1 hour, the mixture was poured into water and extracted once with ethyl acetate. The extract was washed twice with water and once with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to give 3,4-methylenedioxyphenyloxirane (1.0 g), which was used for next reaction without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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